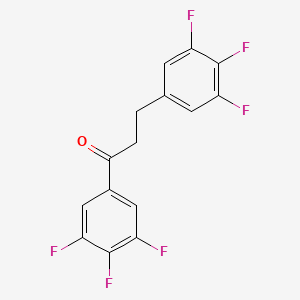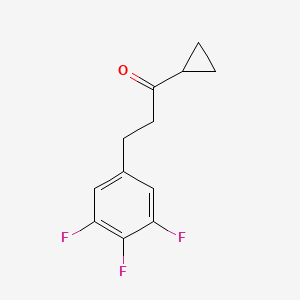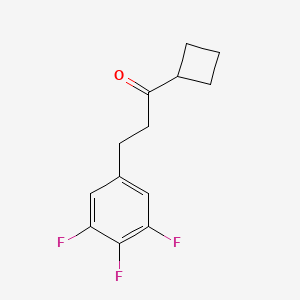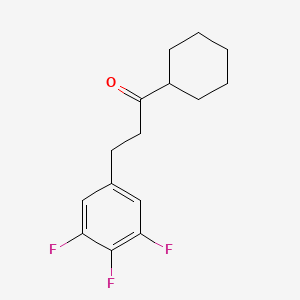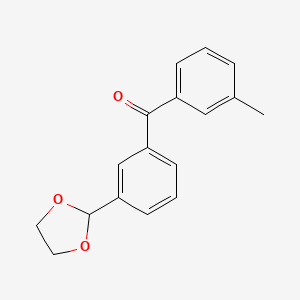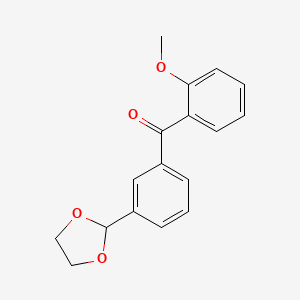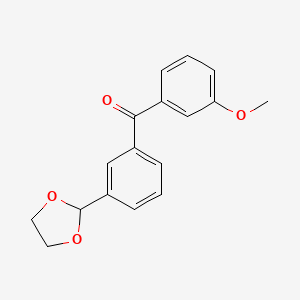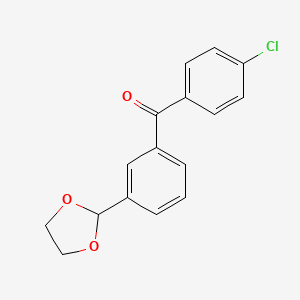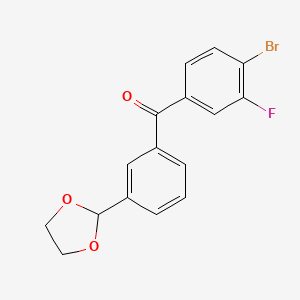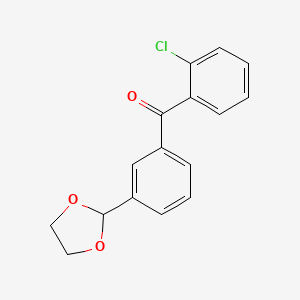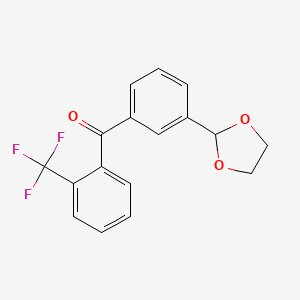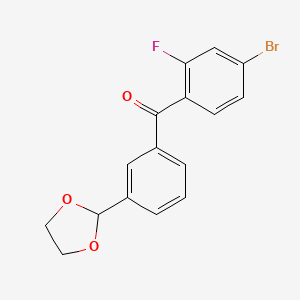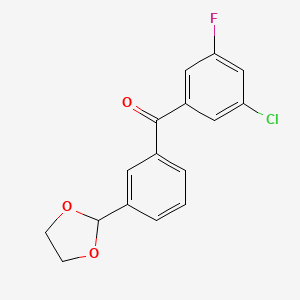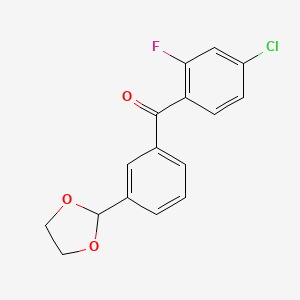
2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline” is a chemical compound that contains a thiadiazole moiety . Thiadiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and more .
Synthesis Analysis
The synthesis of “2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline” involves the Hurd–Mori reaction . This reaction involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of “2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline” is characterized by the presence of a thiadiazole ring, which is a bioisostere of pyrimidine . This structure allows the compound to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .Chemical Reactions Analysis
The chemical reactions involving “2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline” include bromination with N-bromosuccinimide under conditions of radical initiation . This leads to a labile 2-bromomethyl derivative, which rearranges to 2-(1,2,3-thiadiazol-4-yl)-4-bromo-5-methylthiophene in the presence of proton donors or when heated .Aplicaciones Científicas De Investigación
Antiviral Properties
- A study utilized a derivative of 1,3,4-thiadiazole in the synthesis of compounds to inhibit the main protease of COVID-19, indicating potential antiviral applications (Rashdan et al., 2021).
Corrosion Inhibition
- Thiadiazole derivatives have been studied as corrosion inhibitors for mild steel in sulfuric acid solutions. Certain derivatives demonstrated significant protective effects, suggesting their use in anti-corrosion applications (Shein et al., 2019).
Antimicrobial and Antiproliferative Properties
- Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed strong antimicrobial activity against specific strains and exhibited cytotoxicity on cancer cell lines, which could be relevant in developing new therapeutic agents (Gür et al., 2020).
Fungicidal and Antiviral Activities
- Research on 5-methyl-1,2,3-thiadiazoles synthesized through the Ugi reaction revealed significant antiviral and fungicidal activities. This finding is crucial for developing new pesticides with diverse biological activities (Zheng et al., 2010).
Photodynamic Therapy
- Certain thiadiazole derivatives have been examined for their potential as photosensitizers in photodynamic therapy, a treatment method for cancer, due to their singlet oxygen quantum yield (Pişkin et al., 2020).
Antihypertensive Agents
- Synthesis and reactions of thiadiazoles have shown promise as antihypertensive α-blocking agents, which could be valuable in developing new medications for hypertension (Abdel-Wahab et al., 2008).
Direcciones Futuras
Thiadiazole derivatives, including “2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline”, have shown significant therapeutic potential . They are studied mainly as platforms for creating medicinal remedies . Therefore, future research could focus on further exploring the therapeutic potential of this compound and developing new drugs based on its structure.
Propiedades
IUPAC Name |
2-methyl-5-(thiadiazol-4-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-2-3-7(4-8(6)10)9-5-13-12-11-9/h2-5H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGISCGZTWJRHGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSN=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

